2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate
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Overview
Description
2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate is an organic compound with the molecular formula C15H10Cl2O3 It is a derivative of benzoic acid and contains a dichlorophenyl group, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate typically involves the esterification of benzoic acid derivatives with 3,4-dichlorophenylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and halogens (e.g., bromine) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(3,4-dichlorophenyl)methoxy]benzoate
- 2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid
Uniqueness
2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its dichlorophenyl group enhances its stability and potential for various applications compared to similar compounds .
Properties
CAS No. |
105578-62-9 |
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Molecular Formula |
C15H9Cl2O4- |
Molecular Weight |
324.1 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxycarbonyl]benzoate |
InChI |
InChI=1S/C15H10Cl2O4/c16-12-6-5-9(7-13(12)17)8-21-15(20)11-4-2-1-3-10(11)14(18)19/h1-7H,8H2,(H,18,19)/p-1 |
InChI Key |
NFROJUJTUBEEQU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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